molecular formula C11H8BrClN2O3 B2991943 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001500-71-5

1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

カタログ番号: B2991943
CAS番号: 1001500-71-5
分子量: 331.55
InChIキー: LHBMBVYYAHECMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2-Bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a substituted phenoxymethyl group at the 1-position and a carboxylic acid moiety at the 3-position of the pyrazole ring. Pyrazole-3-carboxylic acid derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds due to their structural versatility .

特性

IUPAC Name

1-[(2-bromo-4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O3/c12-8-5-7(13)1-2-10(8)18-6-15-4-3-9(14-15)11(16)17/h1-5H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMBVYYAHECMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action, supported by relevant data tables and research findings.

  • Molecular Formula: C11H10BrClN4O2
  • Molecular Weight: 345.58 g/mol
  • CAS Number: 1001500-71-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. The compound has been evaluated against various cancer cell lines, showcasing promising results.

Case Studies and Research Findings

  • Cell Line Studies:
    • A study by Wei et al. reported that compounds similar to 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM .
    • Another research found that derivatives showed significant apoptosis in HCT116 and MCF-7 cell lines, with IC50 values as low as 0.39 µM and 0.46 µM respectively .
  • Mechanisms of Action:
    • The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds derived from pyrazole structures have been shown to inhibit Aurora-A kinase, which is critical in cancer cell cycle regulation .
    • The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents (like bromine and chlorine) enhances the biological activity of these compounds .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Research Insights

  • A review highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Specific studies have shown that certain pyrazole compounds reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic role in conditions like arthritis and other inflammatory disorders .

Data Summary Table

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerA54926
AnticancerHCT1160.39
AnticancerMCF-70.46
Anti-inflammatoryIn vitro modelNot specified

類似化合物との比較

Halogen-Substituted Phenoxymethyl Derivatives

  • 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS: 956573-70-9): Differs by having a 4-bromo substituent on the phenoxy ring instead of 2-bromo-4-chloro. Molecular weight: 297.11 g/mol (vs. ~326.56 g/mol for the target compound, accounting for additional Cl).
  • 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1006473-16-0): Substitutes the phenoxymethyl group with a 4-chloropyrazolylmethyl linker. Molecular weight: 226.62 g/mol. The pyrazole-pyrazole linkage may enhance π-π stacking interactions in biological targets compared to the phenoxymethyl group .

Thioether-Linked Derivatives

  • 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid: Replaces the phenoxymethyl group with a 2,5-dichlorophenylthioether moiety. The sulfur atom increases lipophilicity (logP ~2.8 vs.

Antimicrobial Activity

  • 4-[1-(4-Carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid: Exhibits MIC values as low as 1.56 µg/mL against Acinetobacter baumannii. Chloro-substituted analogs show enhanced activity, suggesting halogens improve target binding . Comparatively, the target compound’s 2-bromo-4-chloro substituents may offer similar or superior potency due to increased electrophilicity .

Enzyme Inhibition

  • 1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid: Acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). The sulfamoyl group is critical for COX-2 binding, while the carboxylic acid chelates HDAC’s zinc ion . The target compound’s phenoxymethyl group may reduce COX-2 affinity but retain HDAC inhibition due to the conserved carboxylic acid .

Physicochemical Properties

Property Target Compound 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carboxylic acid 1-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1H-pyrazole-3-carboxylic acid
Molecular Formula C₁₁H₉BrClN₂O₃ C₁₁H₉BrN₂O₃ C₁₁H₈Cl₂N₂O₂S
Molecular Weight (g/mol) ~326.56 297.11 327.17
logP (Predicted) ~2.3 ~2.1 ~2.8
Water Solubility Low (due to halogenated aryl) Low Very Low

Q & A

Q. How can the synthesis of 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid be optimized for higher yields?

Methodological Answer:

  • Key Steps :
    • Intermediate Preparation : Start with bromination/chlorination of phenol derivatives to obtain 2-bromo-4-chlorophenol.
    • Alkylation : React the phenol with a pyrazole-methyl precursor (e.g., 1H-pyrazole-3-carboxylic acid methyl ester) using a Mitsunobu reaction or nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) to attach the phenoxy-methyl group .
    • Ester Hydrolysis : Convert the ester to the carboxylic acid using NaOH/EtOH or LiOH in THF/water .
  • Optimization Tips :
    • Use Pd(PPh₃)₄ for cross-coupling steps to minimize side reactions .
    • Monitor reaction progress via TLC or LCMS to isolate intermediates early .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Essential Techniques :
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, methylene linkage). Compare chemical shifts with analogous compounds (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid ).
    • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
    • LCMS/HRMS : Confirm molecular weight (expected [M+H]⁺ ~385–395 Da).
  • Resolving Contradictions :
    • For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) or compare with crystallographic data (e.g., bond lengths/angles from single-crystal studies) .

Q. What safety protocols are recommended for handling this compound in the lab?

Methodological Answer:

  • Critical Measures :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, THF) .
    • Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Procedure :
    • Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.
    • Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
    • Analysis : Refine structures with software (e.g., SHELXL) to determine unit cell parameters (e.g., monoclinic system, space group P2/c for similar pyrazole derivatives ).
  • Key Metrics :
    • Compare torsion angles (e.g., C-O-C linkage) to confirm the phenoxy-methyl orientation .

Q. What computational methods are suitable for predicting the compound’s biological activity?

Methodological Answer:

  • Approaches :
    • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase or carbonic anhydrase) based on pyrazole derivatives’ SAR .
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can contradictory bioactivity data from similar pyrazole derivatives be interpreted?

Methodological Answer:

  • Case Study : If antimicrobial activity varies between analogs:
    • Structural Comparison : Identify substituent effects (e.g., trifluoromethyl vs. chloro groups) using X-ray data .
    • Assay Conditions : Control variables like bacterial strain (Gram-positive vs. Gram-negative) or solvent (DMSO concentration) .
  • Statistical Tools : Apply ANOVA to assess significance of activity differences across derivatives .

Q. What strategies are effective for studying structure-activity relationships (SAR) in halogenated pyrazole-carboxylic acids?

Methodological Answer:

  • Experimental Design :
    • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary phenyl ring positions) .
    • Biological Testing : Screen analogs against target receptors (e.g., cancer cell lines via MTT assay ).
  • Data Analysis :
    • Use Hammett plots to correlate electronic effects (σ values) with activity trends .

Q. How can degradation pathways of this compound be analyzed under physiological conditions?

Methodological Answer:

  • Protocol :
    • Simulated Fluids : Incubate the compound in PBS (pH 7.4) or SGF (pH 1.2) at 37°C.
    • LCMS Monitoring : Track degradation products (e.g., hydrolysis of the ester or ether linkages) .
    • Stability Assessment : Compare half-life with structurally related compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole ).

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • Techniques :
    • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/0.1% formic acid) for separation .
    • LC-MS/MS : Employ MRM mode for sensitive detection in biological samples (LOQ ~10 ng/mL) .

Q. How can researchers address discrepancies in reported synthetic yields for analogous compounds?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Verify starting materials (e.g., % purity of 2-bromo-4-chlorophenol) .
    • Catalyst Efficiency : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) in cross-coupling steps .
    • Scale Effects : Replicate small-scale reactions (e.g., 1 mmol) before scaling up .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。